![molecular formula C22H28N4O3 B2570972 2-{4-[4-(2-甲氧基苯基)哌嗪-1-基]丁基}-2H,3H,4H-吡啶并[3,2-b][1,4]恶嗪-3-酮 CAS No. 1263386-36-2](/img/structure/B2570972.png)
2-{4-[4-(2-甲氧基苯基)哌嗪-1-基]丁基}-2H,3H,4H-吡啶并[3,2-b][1,4]恶嗪-3-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a metabolite of a mixed disulfide S-(N,N-diethyldithiocarbamoyl)-N-acetyl-L-cysteine, an antimutagenic mixed disulfide from disulfiram . It contains a methoxyphenylpiperazine moiety , which has been found to inhibit the reuptake and induce the release of monoamine neurotransmitters .
科学研究应用
结构和计算分析
晶体结构研究和计算见解
已经彻底研究了新颖哌嗪衍生物的合成和结构分析,其中包括与指定化学结构相关的化合物。计算密度泛函理论 (DFT) 计算与通过 X 射线衍射进行的晶体结构分析一起提供了对这些分子的亲电和亲核性质的反应位点的见解,表明了在药物化学和药物设计中进一步化学修饰和应用的潜力 (Kumara 等人,2017)。
生物活性及药理潜力
抗菌和抗氧化活性
对哌嗪衍生物的研究证明了它们在抗菌和抗氧化活性方面的潜力。对各种微生物的抗菌活性以及通过各种检测测量的抗氧化能力表明这些化合物在治疗感染和氧化应激相关疾病方面的治疗潜力 (Bektaş 等人,2007),(Mallesha 等人,2014)。
抗癌活性
已经评估了某些哌嗪衍生物的抗癌特性,证明了它们对人类癌细胞系的活性。这些发现表明在癌症治疗中具有潜在应用,值得进一步研究其作用机制和治疗效果 (Mahmoud 等人,2017)。
分子机制和药物设计
机制见解和药物设计
哌嗪衍生物的结构特征允许广泛研究它们与生物靶标的相互作用,提供对药物设计至关重要的机制见解。这些化合物的合成和生物学评估,包括对受体和酶靶标的结合亲和力,突出了它们作为先导化合物开发新治疗剂的潜力 (Parveen 等人,2017)。
作用机制
Target of Action
The primary target of the compound 2-{4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl}-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one is the alpha1-adrenergic receptors (α1-ARs) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are associated with numerous neurodegenerative and psychiatric conditions .
Mode of Action
The compound interacts with its target, the α1-ARs, by binding to them . This interaction can lead to changes in the receptor’s function, affecting the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Biochemical Pathways
The compound’s interaction with α1-ARs affects the adrenergic signaling pathway . This pathway is involved in the contraction of smooth muscles, among other functions .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibit an acceptable pharmacokinetic profile .
Result of Action
The molecular and cellular effects of the compound’s action include changes in the function of α1-ARs and the downstream effects on the adrenergic signaling pathway . These changes can have therapeutic potential for the treatment of various neurological conditions .
属性
IUPAC Name |
2-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-4H-pyrido[3,2-b][1,4]oxazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3/c1-28-18-8-3-2-7-17(18)26-15-13-25(14-16-26)12-5-4-9-20-22(27)24-21-19(29-20)10-6-11-23-21/h2-3,6-8,10-11,20H,4-5,9,12-16H2,1H3,(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDMXXPIAQQDDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCCC3C(=O)NC4=C(O3)C=CC=N4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl}-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。